Arséniure d'argent

Vue d'ensemble

Description

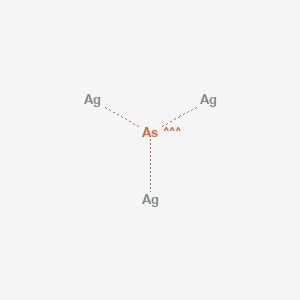

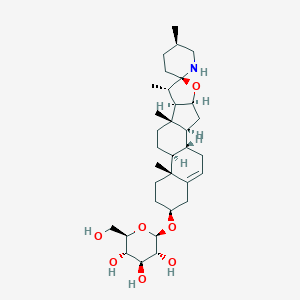

Arsenargentite, also known as trisilver arsenide, is a compound with the chemical formula Ag3As. It is a crystalline solid that belongs to the hexagonal crystal system and is known for its unique properties and applications in various fields. Arsenargentite is a rare mineral that forms part of the chalcophile group, which includes elements that have a strong affinity for sulfur and other chalcogenides .

Applications De Recherche Scientifique

Arsenargentite has several applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other silver and arsenic compounds.

Biology: Its unique properties make it useful in studying biological interactions at the molecular level.

Medicine: Arsenargentite is being explored for its potential use in medical imaging and as a component in certain therapeutic agents.

Industry: It is used in the production of semiconductors and other electronic components due to its conductive properties

Mécanisme D'action

Target of Action

Silver arsenide, also known as Arsenargentite, is a compound that has been studied for its potential interactions with various biological targets. The primary targets of silver arsenide are believed to be microbial cells, where it exhibits antimicrobial activity . In the context of cancer research, silver has been found to target the proteasome regulatory complex , which plays a crucial role in protein degradation and cell cycle control.

Mode of Action

Silver arsenide interacts with its targets primarily through the formation of complexes with proteins or other biomolecules within the cell . This interaction can lead to changes in the structure and function of these biomolecules, disrupting normal cellular processes. For instance, in microbial cells, silver ions have been shown to adhere to the cell surface, penetrate the cell, and cause damage to intracellular structures and biomolecules .

Biochemical Pathways

The biochemical pathways affected by silver arsenide are diverse and complex. In bacteria, arsenic biotransformation involves different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation .

Pharmacokinetics

A physiologically based pharmacokinetic model has been developed for ionic silver and silver nanoparticles, which may provide some insights into the behavior of silver arsenide in the body .

Result of Action

The molecular and cellular effects of silver arsenide’s action can vary depending on the specific target and the environmental context. In microbial cells, the action of silver arsenide can lead to cellular toxicity and death . In the context of cancer research, silver has been found to inhibit proteasomal activity, leading to the accumulation of ubiquitinated proteins and the death of cancer cells .

Action Environment

The action, efficacy, and stability of silver arsenide can be influenced by various environmental factors. For instance, the presence of other metals, the pH of the environment, and the presence of organic matter can all affect the solubility and reactivity of silver arsenide . Furthermore, the action of silver arsenide can also be influenced by the specific characteristics of the target cells, such as their metabolic activity and the composition of their cell membrane .

Analyse Biochimique

Biochemical Properties

The biochemical properties of silver arsenide are not well-documented. It is known that silver nanoparticles, which may share some properties with silver arsenide, interact with various biomolecules. For instance, silver nanoparticles have been found to interact with bacterial enzymes like nitrate reductase and various peptides

Cellular Effects

Studies on silver nanoparticles suggest that they can cause cell membrane damage and induce oxidative stress

Molecular Mechanism

Arsenic, a component of silver arsenide, is known to cause major neurological effects such as cytotoxicity, chromosomal aberration, damage to cellular DNA and genotoxicity

Temporal Effects in Laboratory Settings

A study on the fabrication of strained monolayer silver arsenide on Ag(111) by molecular beam epitaxy showed one-dimensional stripe structures arising from uniaxial strain . This suggests that silver arsenide may undergo changes over time under certain conditions.

Dosage Effects in Animal Models

Studies on silver nanoparticles have shown that they can cause various effects at different dosages

Metabolic Pathways

Arsenic, a component of silver arsenide, is known to be metabolized through various pathways involving enzymes and cofactors

Transport and Distribution

Silver nanoparticles, which may share some properties with silver arsenide, have been found to be transported and distributed within cells and tissues

Subcellular Localization

A study on silver nanoparticles in oyster larvae showed that they were localized in various subcellular compartments

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Arsenargentite can be synthesized through several methods:

Solution Method: This involves dissolving appropriate amounts of silver and arsenic in a stable solution.

Vapor Deposition Method: In this method, silver and arsenic are evaporated onto a substrate, where they react to form arsenargentite.

Industrial Production Methods: Industrial production of arsenargentite typically involves high-purity reagents and controlled environments to ensure the quality and consistency of the compound. The methods used in industrial settings are often scaled-up versions of the laboratory techniques mentioned above.

Analyse Des Réactions Chimiques

Types of Reactions: Arsenargentite undergoes various chemical reactions, including:

Oxidation: Arsenargentite can be oxidized to form silver oxide and arsenic oxide.

Reduction: It can be reduced back to its elemental forms of silver and arsenic.

Substitution: Arsenargentite can participate in substitution reactions where other elements or compounds replace arsenic or silver in the structure.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or other oxidizing agents can be used to oxidize arsenargentite.

Reducing Agents: Hydrogen or other reducing agents can be used for reduction reactions.

Substitution Reagents: Various halides and other compounds can be used for substitution reactions.

Major Products:

Oxidation Products: Silver oxide (Ag2O) and arsenic oxide (As2O3).

Reduction Products: Elemental silver (Ag) and arsenic (As).

Substitution Products: Compounds where arsenic or silver is replaced by other elements.

Comparaison Avec Des Composés Similaires

Indium Gallium Arsenide (InGaAs): A semiconductor material used in high-speed electronics and photonics.

Lead Arsenide (PbAs): Used in certain types of sensors and detectors.

Copper Arsenide (Cu3As): Known for its use in metallurgy and as a semiconductor

Uniqueness of Arsenargentite: Arsenargentite stands out due to its unique combination of silver and arsenic, which imparts distinct electrical and chemical properties. Its ability to form stable compounds with both elements makes it valuable in various high-tech applications .

Propriétés

InChI |

InChI=1S/3Ag.As | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZRPYCWPXDPEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

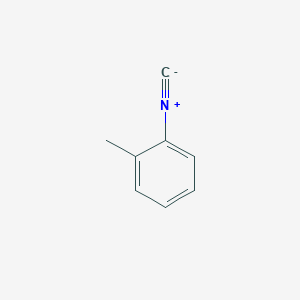

Canonical SMILES |

[As].[Ag].[Ag].[Ag] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag3As | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401047992 | |

| Record name | Arsenargentite (Ag3As) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.526 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12417-99-1 | |

| Record name | Arsenargentite (Ag3As) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12417-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenargentite (Ag3As) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012417991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenargentite (Ag3As) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arsenargentite (Ag3As) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisilver arsenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)

![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)

![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)